![molecular formula C13H17N3O4 B11788148 1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine](/img/structure/B11788148.png)
1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine is a synthetic organic compound with the molecular formula C₁₃H₁₇N₃O₄ and a molecular weight of 279.29 g/mol This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a nitrobenzo[d][1,3]dioxole moiety
Preparation Methods
The synthesis of 1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine typically involves several steps:
Chemical Reactions Analysis
1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine undergoes various chemical reactions, including:
Scientific Research Applications
1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine can be compared with other similar compounds:
1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)indole: This compound also contains a nitrobenzo[d][1,3]dioxole moiety but is substituted with an indole ring instead of a piperazine ring.
1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)benzene: This compound has a benzene ring in place of the piperazine ring, which affects its chemical properties and biological activities.
1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)pyridine: This compound features a pyridine ring, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the piperazine and nitrobenzo[d][1,3]dioxole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17N3O4 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
1-ethyl-4-(6-nitro-1,3-benzodioxol-5-yl)piperazine |
InChI |
InChI=1S/C13H17N3O4/c1-2-14-3-5-15(6-4-14)10-7-12-13(20-9-19-12)8-11(10)16(17)18/h7-8H,2-6,9H2,1H3 |
InChI Key |
MRMXDALYBCQUIG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



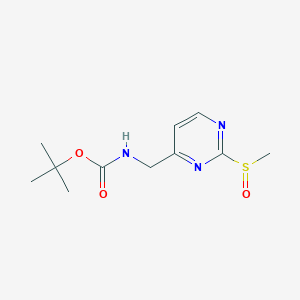
![3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11788092.png)
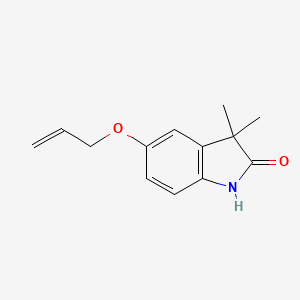
![2-(4-Oxo-2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11788106.png)

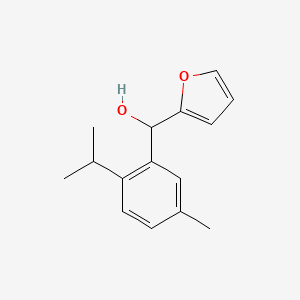
![5-Methylthieno[2,3-b]pyridin-2-amine hydrochloride](/img/structure/B11788116.png)
![2-(4-Chlorobenzyl)oxazolo[4,5-c]pyridine](/img/structure/B11788125.png)
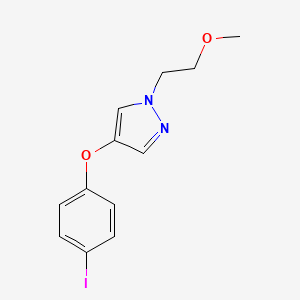
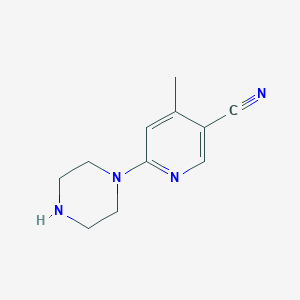

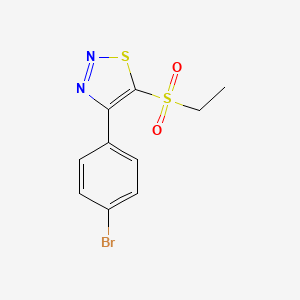
![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11788144.png)
